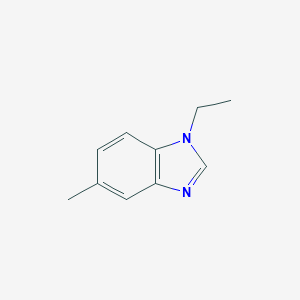
Testosterone 17-acetate enol heptafluorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone 17-acetate enol heptafluorobutyrate is a synthetic derivative of testosterone, a hormone that plays a crucial role in the development and maintenance of male reproductive tissues. This compound has gained attention in the scientific community due to its potential applications in research and medicine. In
Scientific Research Applications
Testosterone 17-acetate enol heptafluorobutyrate has been used in various scientific research applications, including studies on the effects of testosterone on muscle growth, bone density, and cognitive function. It has also been used to investigate the role of testosterone in the development of prostate cancer and other diseases.
Mechanism of Action
Testosterone 17-acetate enol heptafluorobutyrate binds to androgen receptors in the body, which are found in various tissues, including the prostate, testes, and muscle. This binding activates the androgen receptor, leading to an increase in protein synthesis and cell growth in these tissues.
Biochemical and Physiological Effects
Testosterone 17-acetate enol heptafluorobutyrate has been shown to have various biochemical and physiological effects on the body. It can increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been linked to an increased risk of prostate cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using testosterone 17-acetate enol heptafluorobutyrate in lab experiments is its ability to selectively activate androgen receptors, allowing researchers to study the effects of testosterone on specific tissues. However, its use is limited by its potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on testosterone 17-acetate enol heptafluorobutyrate. One area of interest is the development of more selective androgen receptor modulators that can target specific tissues without causing unwanted side effects. Another area of research is the investigation of the role of testosterone in the development of various diseases, including prostate cancer and Alzheimer's disease.
Conclusion
Testosterone 17-acetate enol heptafluorobutyrate is a synthetic derivative of testosterone that has potential applications in scientific research and medicine. Its ability to selectively activate androgen receptors makes it a valuable tool for studying the effects of testosterone on specific tissues. However, its use is limited by its potential side effects and the need for careful dosing. Future research on this compound may lead to the development of more selective and effective treatments for various diseases.
Synthesis Methods
Testosterone 17-acetate enol heptafluorobutyrate can be synthesized through a multi-step process that involves the reaction of testosterone with acetic anhydride and heptafluorobutyric acid. The resulting compound is then purified using chromatography techniques to obtain the final product.
properties
CAS RN |
18072-24-7 |
|---|---|
Product Name |
Testosterone 17-acetate enol heptafluorobutyrate |
Molecular Formula |
C25H29F7O4 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H29F7O4/c1-13(33)35-19-7-6-17-16-5-4-14-12-15(8-10-21(14,2)18(16)9-11-22(17,19)3)36-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
SESRRTISGLVUPX-BLQWBTBKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
synonyms |
Testosterone 17-acetate enol heptafluorobutyrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



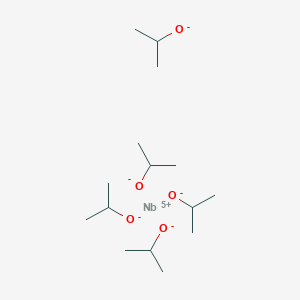

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
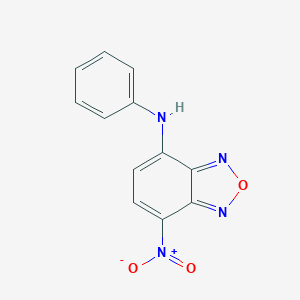

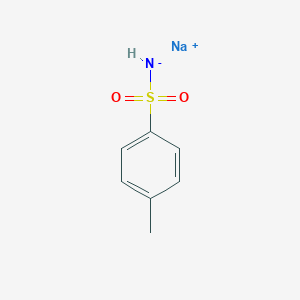
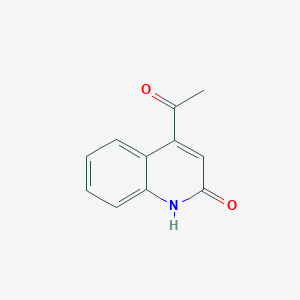
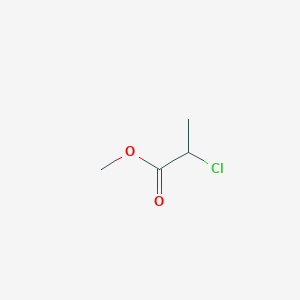
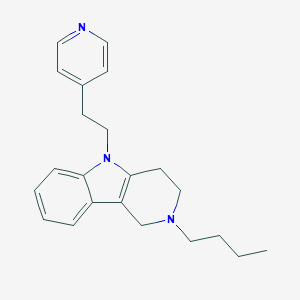
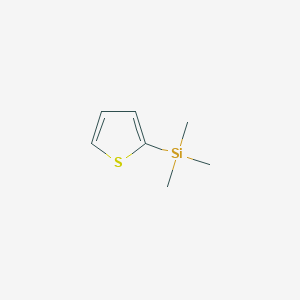
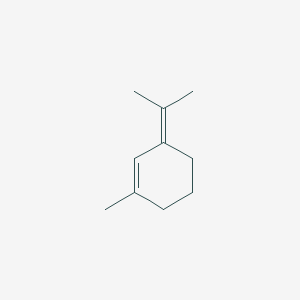
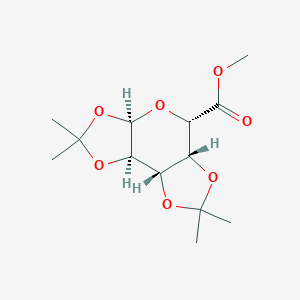
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
